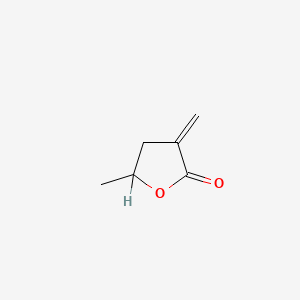
alpha-Methylene-gamma-valerolactone
Übersicht
Beschreibung
Alpha-Methylene-gamma-valerolactone is a valuable chemical compound known as a platform molecule . It is considered an intermediate product for the synthesis of chemical compounds with high added value, components of motor fuels, and biopolymers . It is well established as an environmentally safe solvent, fuel additive, flavoring, and nutritional supplement .
Synthesis Analysis
The synthesis of alpha-Methylene-gamma-valerolactone involves catalytic ways from levulinic acid (LA), alkyl levulinates (ALs), and carbohydrates and plant polymers . Special attention is given to heterogeneous catalysts based on metals and metal oxides, which are more promising for practical application .Molecular Structure Analysis
The molecular formula of alpha-Methylene-gamma-valerolactone is C6H8O2 . It is a colorless to light yellow clear liquid .Chemical Reactions Analysis
Alpha-Methylene-gamma-valerolactone undergoes benzylation to give racemic alpha-benzyl-alpha-methyl-gamma-valerolactone . It is also involved in the ring-opening copolymerization thermodynamics and kinetics of gamma-valerolactone .Physical And Chemical Properties Analysis
Alpha-Methylene-gamma-valerolactone has a specific gravity of 1.05 at 20/20°C and a refractive index of 1.46 . It is a liquid at 20°C and should be stored at 0-10°C .Wissenschaftliche Forschungsanwendungen
Green Solvent
Due to its properties, it might serve as a non-toxic alternative to traditional solvents in chemical processes .
Biomass Conversion
It could play a role in converting biomass into valuable platform molecules like levulinic acid or GVL itself .
Fuel Additive
Similar to GVL, it could be used to improve the properties of biofuels .
Wirkmechanismus
Target of Action
Alpha-Methylene-Gamma-Valerolactone, also known as 5-methyl-3-methylideneoxolan-2-one, is a compound derived from biomass It is known that this compound is used as an intermediate product for the synthesis of chemical compounds with high added value, components of motor fuels, and biopolymers .
Mode of Action
It is known that polymers can be obtained from its derivatives . For instance, monomers such as Alpha-Methylene-Gamma-Valerolactone can be obtained from gamma-valerolactone (GVL) using metal catalysts .
Biochemical Pathways
Alpha-Methylene-Gamma-Valerolactone is involved in the biochemical pathways related to the conversion of biomass into valuable platform molecules . It is produced from levulinic acid, which is obtained from hexoses . In a typical process, cellulosic biomasses, such as corn stover, sawgrass, or wood, are hydrolyzed into glucose and other sugars using acid catalysts .
Pharmacokinetics
It is known that the solubility of gamma-valerolactone (gvl), from which alpha-methylene-gamma-valerolactone is derived, plays a significant role in its continuous separation without extra energy input .
Result of Action
It is known that the conversion of methyl pentenoates obtained from gvl allows us to acquire dimethyl adipate for the production of nylon .
Action Environment
The action, efficacy, and stability of Alpha-Methylene-Gamma-Valerolactone can be influenced by environmental factors. For instance, the solubility of gamma-valerolactone (GVL) in the combined water/supercritical carbon dioxide (scCO2) mixture allows continuous separation of GVL without extra energy input . This suggests that the action of Alpha-Methylene-Gamma-Valerolactone may also be influenced by its solubility in different environments.
Safety and Hazards
Zukünftige Richtungen
Alpha-Methylene-gamma-valerolactone is a promising platform molecule derived from lignocellulosic biomass . It can be upgraded to various chemicals and fuels, such as polymers, fuel additives, and jet fuel . The main prospects and constraints related to the several conversion routes are presented including the technical barriers, promise of scale-up, and potentially environmental issues .
Eigenschaften
IUPAC Name |
5-methyl-3-methylideneoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-3-5(2)8-6(4)7/h5H,1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLUHLJIAMFYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
93426-72-3 | |
| Record name | 2(3H)-Furanone, dihydro-5-methyl-3-methylene-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93426-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID401291985 | |
| Record name | γ-Methyl-α-methylene-γ-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Methylene-gamma-valerolactone | |
CAS RN |
62873-16-9 | |
| Record name | γ-Methyl-α-methylene-γ-butyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62873-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Furanone, dihydro-5-methyl-3-methylene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062873169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62873-16-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | γ-Methyl-α-methylene-γ-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(3H)-Furanone, dihydro-5-methyl-3-methylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







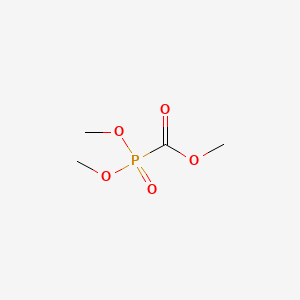

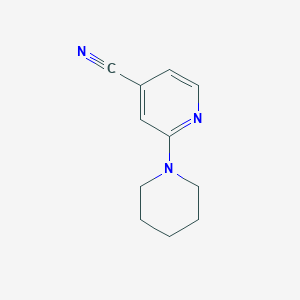

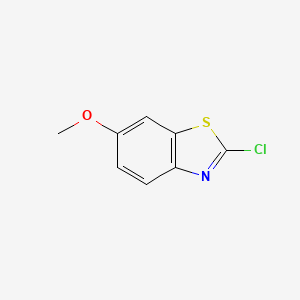
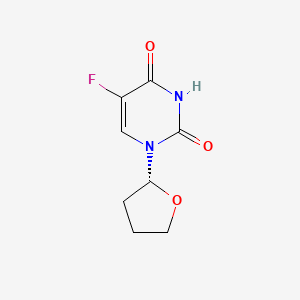



![Benzonitrile, 4-[(3,4-dihydro-1-oxo-2(1H)-naphthalenylidene)methyl]-](/img/structure/B1582310.png)